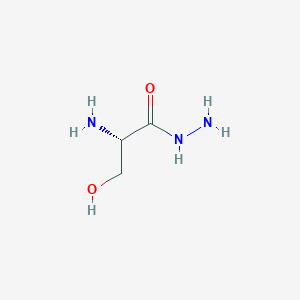

(S)-2-Amino-3-hydroxypropanehydrazide

Description

Contextualization within the Landscape of Chiral Aminohydrazides and Serine Derivatives

Chiral aminohydrazides are a class of organic compounds characterized by a stereogenic center and an aminohydrazide moiety (-CONHNH2). This structural motif is of considerable interest in asymmetric synthesis as the chiral center can direct the stereochemical outcome of subsequent reactions. (S)-2-Amino-3-hydroxypropanehydrazide is a prime example of this class, with its chirality originating from the L-serine backbone.

Serine derivatives, in general, are widely utilized as chiral building blocks in organic synthesis. The presence of three distinct functional groups (amino, carboxyl, and hydroxyl) in serine provides numerous handles for chemical modification, allowing for the construction of a diverse array of complex chiral molecules. This compound extends the synthetic utility of serine by introducing the highly nucleophilic and reactive hydrazide group, opening up avenues for the formation of various heterocyclic and acyclic structures.

Historical Trajectories and Foundational Discoveries Pertaining to this Chemical Scaffold

The development of amino acid hydrazides as synthetic intermediates has roots in the mid-20th century. A notable early contribution is a 1962 patent that described a general method for the synthesis of α-amino acid hydrazides. google.com This foundational work laid the groundwork for the preparation of compounds like this compound. The process typically involves the esterification of the amino acid followed by reaction with hydrazine (B178648) hydrate (B1144303). fengchengroup.com While the early work focused on the general class of compounds, the specific enantiomer, this compound, gained significant prominence with the development of the drug Benserazide (B1668006).

Significance as a Precursor and Chiral Building Block in Advanced Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Benserazide . mdpi.comgoogle.compatsnap.com Benserazide is a peripherally acting DOPA decarboxylase inhibitor, which is co-administered with L-DOPA for the treatment of Parkinson's disease. wikipedia.org The synthesis of Benserazide typically involves the condensation of this compound (or its racemic form, DL-serine hydrazide) with 2,3,4-trihydroxybenzaldehyde (B138039). mdpi.comgoogle.com

The synthesis of the serine hydrazide precursor itself is a critical step. A common route starts with L-serine, which is first esterified, often to the methyl ester, and then reacted with hydrazine hydrate to form the desired hydrazide. fengchengroup.commdpi.com This process highlights the direct lineage of this chiral building block from a readily available natural amino acid.

Beyond its role in Benserazide synthesis, the versatile nature of the aminohydrazide functionality allows for its potential use in the construction of various heterocyclic systems and as a chiral auxiliary to control stereochemistry in other reactions. The hydrazide moiety can participate in cyclization reactions to form pyrazoles, pyridazines, and other nitrogen-containing rings, while the chiral backbone ensures the enantiopurity of the final products.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | L-Serine hydrazide, (S)-Serine hydrazide |

| Molecular Formula | C3H9N3O2 |

| Molecular Weight | 119.12 g/mol |

| Chirality | (S)-enantiomer |

Current Research Paradigms and Emerging Areas of Investigation

While the synthesis of Benserazide remains a significant application, current research is exploring new frontiers for this compound and related chiral aminohydrazides. The focus is on leveraging their unique structural and chemical properties for novel applications in medicinal chemistry and asymmetric catalysis.

Recent studies on substituted amino acid hydrazides have demonstrated their potential as novel anti-tubercular agents. nih.gov This suggests that derivatives of this compound could be investigated for their antimicrobial properties. Furthermore, the broader class of chiral hydrazides is being explored for its utility in asymmetric catalysis, where the hydrazide moiety can act as a coordinating group for a metal catalyst, and the chiral backbone can induce enantioselectivity in chemical transformations. researchgate.netresearchgate.netacs.orgnih.gov

The development of more efficient and sustainable synthetic routes to this compound and its derivatives is also an active area of research. This includes the exploration of enzymatic methods and the use of greener solvents and reagents. The inherent chirality and multiple functionalities of this compound ensure its continued relevance as a valuable tool for chemists and biochemists in the years to come.

Structure

3D Structure

Properties

Molecular Formula |

C3H9N3O2 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxypropanehydrazide |

InChI |

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)/t2-/m0/s1 |

InChI Key |

YTHVXUGXVASXJZ-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)O |

Canonical SMILES |

C(C(C(=O)NN)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Stereoselective Approaches

Established Synthetic Routes to (S)-2-Amino-3-hydroxypropanehydrazide

The most direct and widely utilized methods for synthesizing this compound leverage the readily available chiral pool starting material, L-Serine.

The primary route to this compound, also known as L-Serine hydrazide, is through the hydrazinolysis of a corresponding L-serine ester. This nucleophilic acyl substitution reaction involves the attack of hydrazine (B178648) (NH₂NH₂) on the ester's carbonyl carbon.

The process typically begins with the esterification of L-serine to produce a serine methyl or ethyl ester. This initial step activates the carboxyl group for subsequent reaction. The resulting serine ester is then treated with hydrazine hydrate (B1144303), often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). google.comgoogle.com The reaction proceeds to replace the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂), yielding the desired hydrazide. A patent describes a method where serine methyl ester is dissolved in methanol and added dropwise to hydrazine hydrate at 30°C. google.com Another established method involves refluxing an N-protected serine methyl ester with a hydrazine derivative in alcohol for several hours. google.com

Table 1: Representative Two-Step Synthesis via Hydrazinolysis

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | L-Serine | Thionyl chloride, Methanol | Esterification | L-Serine methyl ester hydrochloride |

| 2 | L-Serine methyl ester | Hydrazine hydrate, Methanol | Hydrazinolysis | This compound |

This method is effective due to the high nucleophilicity of hydrazine and the straightforward nature of the reaction. The stereochemistry at the alpha-carbon is retained from the starting L-serine, ensuring the product is the desired (S)-enantiomer.

The trifunctional nature of serine (containing amino, carboxyl, and hydroxyl groups) necessitates a strategic use of protecting groups to ensure regioselectivity and prevent undesirable side reactions during synthesis. peptide.com The primary concern is preventing the N-acylation of one serine molecule by another activated serine molecule, which would lead to peptide bond formation and polymerization.

To achieve targeted hydrazinolysis at the carboxyl terminus, the alpha-amino group is temporarily blocked with a protecting group. creative-peptides.com Common N-protecting groups in this context include:

Benzyloxycarbonyl (Z or Cbz): This group is stable under the conditions required for hydrazinolysis and can be readily removed later by catalytic hydrogenation (e.g., H₂/Pd). google.comcreative-peptides.com

tert-Butoxycarbonyl (Boc): A widely used protecting group that is stable to hydrazinolysis but can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA). creative-peptides.comnih.gov

The synthesis, therefore, often starts with N-protected L-serine (e.g., N-Boc-L-Serine). This compound is then converted to its methyl or ethyl ester, followed by hydrazinolysis. The final step involves the deprotection of the amino group to yield the target molecule. google.com While the side-chain hydroxyl group of serine can also be protected, it is often left unprotected during this specific transformation as its reactivity is lower than the amino group and does not typically interfere with the hydrazinolysis of the ester.

Table 2: Common Amino-Protecting Groups in Serine Hydrazide Synthesis

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| Benzyloxycarbonyl | Z, Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Mild Acid (e.g., Trifluoroacetic Acid, TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild Base (e.g., Piperidine in DMF) |

Asymmetric Catalysis in the Preparation of Chiral Hydrazides and Related Motifs

While the use of chiral precursors like L-serine is a powerful strategy, advanced methodologies focusing on asymmetric catalysis provide alternative routes to chiral hydrazides from prochiral substrates. These methods are particularly valuable for creating diverse chiral hydrazine-containing structures.

Asymmetric hydrogenation of prochiral hydrazones has emerged as a highly efficient and atom-economical method for synthesizing optically active hydrazines. acs.orgnih.gov This technique involves the reduction of a C=N double bond in a hydrazone substrate using molecular hydrogen in the presence of a chiral transition metal catalyst.

The key components of this process are:

Prochiral Hydrazone: A molecule that can be converted into a chiral product. It is typically formed by the condensation of a ketone or aldehyde with a hydrazine.

Transition Metal: Noble metals like rhodium, ruthenium, palladium, and iridium, as well as earth-abundant metals like nickel, have proven effective. acs.orgresearchgate.net

Chiral Ligand: An optically active organic molecule that coordinates to the metal center, creating a chiral catalytic environment that directs the hydrogenation to favor the formation of one enantiomer over the other.

This approach has been successfully applied to a wide range of N-acyl hydrazones, achieving excellent yields and high enantioselectivities (up to >99% ee). acs.orgacs.org For instance, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones using a Ni–(S,S)-Ph-BPE complex has been developed to produce various chiral cyclic hydrazines. acs.org Similarly, palladium catalysts with chiral ligands like SegPhos have been used for the enantioselective hydrogenation of fluorinated hydrazones. acs.org

Table 3: Examples of Catalyst Systems for Asymmetric Hydrogenation of Hydrazones

| Metal | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) |

| Nickel (Ni) | (S,S)-Ph-BPE | Cyclic N-Acyl Hydrazones | Up to >99% acs.org |

| Palladium (Pd) | (R)-DTBM-SegPhos | Fluorinated Hydrazones | Up to 94% acs.org |

| Iridium (Ir) | Chiral Spiro-Ligands | Quinoxalines (Hydrazone precursors) | Up to 98% nih.gov |

| Manganese (Mn) | Aminobenzimidazole Complex | Arylalkyl Hydrazones | Up to 99.9% researchgate.net |

Beyond asymmetric hydrogenation, other enantioselective transformations provide powerful tools for controlling stereochemistry in the synthesis of chiral hydrazides and related compounds.

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity, avoiding the need for potentially toxic or expensive metals. Chiral hydrazides themselves have been developed as highly active organocatalysts for reactions like the asymmetric Diels-Alder reaction. nih.gov Conversely, chiral organocatalysts, such as quinine (B1679958) alkaloids, have been used to catalyze the asymmetric aza-Henry reaction of hydrazones to produce β-nitroalkylhydrazides with good yields and enantioselectivity. researchgate.net An enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine has been achieved through a combination of in situ aerobic oxidation and asymmetric organocatalysis, demonstrating excellent enantiocontrol. organic-chemistry.org

Biocatalysis: The use of enzymes offers a highly specific and sustainable approach to stereochemical control. Engineered imine reductases (IREDs) have been developed through directed evolution to perform as hydrazone reductases (HREDs). nih.gov These biocatalysts can promote the efficient reduction of protected hydrazones with exceptional stereocontrol (>99% e.e.), offering a green alternative to metal-based catalysts. nih.gov

Chiral Auxiliaries: In this strategy, a prochiral substrate is attached to a chiral molecule (the auxiliary), which directs a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed. This approach has been used for the synthesis of α-trifluoromethyl-substituted hydrazines via nucleophilic addition to chiral SAMP hydrazones.

These advanced methods expand the synthetic chemist's toolkit, enabling the creation of a wide array of complex chiral hydrazides with precise control over their three-dimensional structure.

Methodologies for the Purification and Enantiomeric Enrichment

The isolation of this compound in high purity and with a high degree of enantiomeric excess (ee) is paramount for its subsequent applications. Researchers have explored various techniques, ranging from classical crystallization to modern chromatographic and enzymatic methods, to achieve this goal. The choice of method often depends on factors such as the scale of the synthesis, the initial purity of the crude product, and the desired final specifications.

Crystallization-Based Approaches

Crystallization remains a widely utilized technique for the purification of solid compounds. For this compound, which is often synthesized as a salt (e.g., hydrochloride), crystallization can be an effective method to remove process-related impurities. The selection of an appropriate solvent system is critical to ensure high recovery and purity.

Diastereoselective Crystallization for Enantiomeric Enrichment:

A classical and powerful method for resolving racemic mixtures is diastereoselective crystallization. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

For the resolution of racemic 2-amino-3-hydroxypropanehydrazide (B1599439), chiral carboxylic acids such as tartaric acid and its derivatives are potential resolving agents. The general procedure involves dissolving the racemic hydrazide and a sub-stoichiometric amount of the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.

While specific data for the diastereoselective crystallization of this compound is not extensively reported in publicly available literature, the principles of this method are well-established for similar chiral amines. The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, and often requires empirical optimization.

Chromatographic Techniques

Chromatography offers a powerful and versatile platform for both the purification and enantiomeric enrichment of chiral compounds.

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative HPLC is often the method of choice. This technique can be employed in both normal-phase and reversed-phase modes to remove impurities that are structurally very similar to the target compound.

Chiral High-Performance Liquid Chromatography (HPLC):

The direct separation of enantiomers can be achieved using chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid derivatives.

The development of a successful chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal resolution. While specific preparative chiral HPLC methods for this compound are not readily found in scientific literature, the separation of the parent amino acid, serine, is well-documented and provides a strong basis for method development. For instance, the enantiomers of serine can be baseline resolved on various chiral columns, and similar conditions would be a logical starting point for the optimization of the separation of its hydrazide derivative.

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography has emerged as a greener and often faster alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the main mobile phase component, SFC can provide high-efficiency separations on the same types of chiral stationary phases used in HPLC. The lower viscosity and higher diffusivity of supercritical fluids can lead to faster analyses and reduced solvent consumption, making it an attractive option for preparative-scale purification.

Enzymatic Resolution

Enzymatic methods offer a high degree of stereoselectivity and are conducted under mild reaction conditions. For the enantiomeric enrichment of this compound, kinetic resolution catalyzed by enzymes, particularly lipases, is a promising approach.

In a typical enzymatic kinetic resolution, a racemic mixture is reacted with an acylating agent in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated based on their different chemical properties. For example, a racemic mixture of 2-amino-3-hydroxypropanehydrazide could be subjected to enzymatic acylation, where a lipase would selectively acylate the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer. The success of this method hinges on the selection of the appropriate lipase and reaction conditions to achieve a high enantiomeric ratio (E-value).

Below is a hypothetical data table illustrating the potential outcomes of different enantiomeric enrichment strategies, based on typical results observed for similar compounds.

| Method | Chiral Selector/Enzyme | Solvent System | Yield (%) | Enantiomeric Excess (ee%) |

| Diastereoselective Crystallization | (R,R)-Tartaric Acid | Methanol/Water | 40 | >98 |

| Chiral HPLC | Chiralpak® AD-H | Hexane/Isopropanol | >95 | >99 |

| Enzymatic Kinetic Resolution | Lipase from Candida antarctica B | Toluene | 45 | >99 |

This table is illustrative and based on general principles and data for analogous compounds, as specific experimental data for this compound is limited in publicly accessible literature.

Chemical Reactivity, Functionalization, and Advanced Derivatization

Reactive Functional Groups and Their Transformations

(S)-2-Amino-3-hydroxypropanehydrazide possesses a trifecta of reactive sites: a primary amine (-NH₂), a primary alcohol (-OH), and a hydrazide (-CONHNH₂). chemscene.com Each of these groups offers distinct pathways for chemical modification.

Hydrazide Group: This is arguably the most versatile functional group on the molecule. The terminal amine (-NH₂) of the hydrazide is highly nucleophilic and serves as the primary site for reactions with carbonyl compounds to form hydrazones. oup.comresearchgate.net Furthermore, the entire hydrazide moiety is a crucial precursor for the synthesis of various nitrogen-containing heterocycles. oup.com It can be oxidized to an acyl azide, which is a reactive intermediate for amide coupling reactions. oup.comresearchgate.net

Primary Amine Group: The α-amino group is also nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.

Primary Alcohol Group: The hydroxyl group can be targeted for esterification, etherification, or oxidation, allowing for another dimension of structural modification.

The strategic manipulation of these functional groups allows for the selective synthesis of a diverse library of derivatives.

Synthesis and Characterization of Novel Hydrazide Derivatives

The inherent reactivity of the hydrazide moiety makes it a cornerstone for building molecular complexity. Two of the most fundamental transformations are the formation of hydrazones and subsequent intramolecular cyclization to create stable heterocyclic systems.

Hydrazones are readily synthesized through the condensation reaction between the terminal amine of the this compound and a variety of aldehydes or ketones. researchgate.netmdpi.com This reaction is typically performed by refluxing the reactants in a solvent like ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid such as glacial acetic acid. mdpi.com The resulting hydrazone contains a characteristic azomethine moiety (-NH-N=CH-), which is a well-established pharmacophore in many biologically active compounds. researchgate.netresearchgate.netnih.govscispace.comnih.gov Hydrazones are not only significant for their potential biological activities but also serve as key intermediates for further synthetic transformations, including cyclization reactions. nih.gov

Schiff bases (or imines) are structurally similar to hydrazones and are formed from the condensation of a primary amine with a carbonyl compound. researchgate.net In the case of this compound, a Schiff base could be formed at the α-amino group, providing a different vector for derivatization compared to the hydrazone formation at the hydrazide terminus.

| Derivative Type | Reactant | Key Functional Group Formed | Typical Reaction Conditions |

|---|---|---|---|

| Hydrazone | Aldehyde or Ketone | -CO-NH-N=CR₁R₂ | Reflux in Ethanol/Methanol, acid catalyst (e.g., AcOH) mdpi.com |

| Schiff Base | Aldehyde or Ketone | -N=CR₁R₂ (at α-amine) | Condensation reaction, often in an alcohol solvent researchgate.net |

The hydrazide and its derivatives are powerful precursors for constructing five-membered aromatic heterocycles, which are prevalent in pharmaceutical compounds. These rigid scaffolds lock the molecule into a more defined conformation, which can be advantageous for biological activity.

1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazones. organic-chemistry.orgnih.gov Various oxidizing agents can be employed to facilitate this transformation. An alternative pathway is the dehydrative cyclization of an intermediate 1,2-diacylhydrazine, often using strong acids or dehydrating agents. nih.govresearchgate.net More recent methods allow for the direct coupling of acyl hydrazides with other reagents to form the oxadiazole ring under milder conditions. nih.govrsc.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles frequently begins with the conversion of the hydrazide to a thiosemicarbazide (B42300) by reacting it with a source of thiocyanate. chemmethod.comchemmethod.com This intermediate can then be cyclized, often under acidic conditions, to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring. chemmethod.comnih.gov The acylation of thiosemicarbazide followed by acid-catalyzed dehydration is a widely used method. nih.gov

1,2,4-Triazoles: These heterocycles can also be synthesized from hydrazide precursors. One established method involves reacting the hydrazide with reagents that provide the additional nitrogen and carbon atoms needed for the ring, followed by cyclization. nih.govfrontiersin.org For instance, substituted hydrazinecarboximidamide derivatives, which can be prepared from hydrazides, are key intermediates that cyclize to form 3-amino-1,2,4-triazoles. nih.gov

| Heterocyclic Scaffold | Key Precursor | Common Synthetic Strategy | Typical Reagents |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative Cyclization organic-chemistry.org | I₂, FeCl₃, HgO |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Dehydrative Cyclization nih.gov | H₂SO₄, PPA |

| 1,2,4-Triazole | Hydrazinecarboximidamide | Cyclocondensation nih.gov | Formic acid equivalent (e.g., Trimethyl orthoformate) |

Systematic Structure-Activity Relationship (SAR) Investigations of Analogs

Understanding the relationship between a molecule's structure and its activity is fundamental to rational drug design. For analogs derived from this compound, SAR studies focus on how modifications to the core structure influence its chemical or biological properties.

SAR studies on related compounds have revealed several key principles. The hydrazide-hydrazone linkage itself is a known pharmacophore associated with a wide spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govimpactfactor.org The specific activity is heavily influenced by the nature of the substituents.

Substituents on Aromatic Rings: When the hydrazone is formed from an aromatic aldehyde, the substituents on the phenyl ring (e.g., hydroxyl, methoxy, bromo, nitro groups) can dramatically alter the biological profile. mdpi.comnih.gov For example, electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions of the entire molecule.

Heterocyclic Scaffolds: For derivatives cyclized into oxadiazole, thiadiazole, or triazole rings, the substituents at the open positions of the heterocycle are critical for activity. chemmethod.com

Amino Acid Backbone: Modifications to the original amino acid portion, such as N-alkylation or N-acylation of the α-amino group, can significantly impact efficacy and selectivity. In one study on anti-tubercular amino acid hydrazides, the introduction of a 3,5-dinitroaryl moiety to the backbone enhanced activity. nih.gov

| Structural Modification | Example Moiety | Observed Impact on Activity | Reference |

|---|---|---|---|

| Substitution on hydrazone aryl ring | -OH, -Br, -OCH₃ | Potent antibacterial activity | mdpi.com |

| N-acylation of amino acid backbone | 3,5-Dinitroaryl group | Enhanced anti-tubercular activity | nih.gov |

| Variation of amino acid side chain | Alanine vs. Methionine | Alters inhibitory activity against Mtb strains | researchgate.net |

The cyclization of derivatives of this compound into rigid heterocyclic scaffolds like oxadiazoles (B1248032) or triazoles is a prime example of this strategy. researchgate.net This transformation drastically reduces the number of rotatable bonds. Such rigidification can lead to improved molecular interactions for several reasons:

Reduced Entropy Loss: The molecule does not have to "pay" as large an entropic penalty to adopt the correct binding pose.

Enhanced Selectivity: A rigid analog may fit well into the binding site of one biological target but poorly into others, leading to higher selectivity.

Bioisosterism: Rigid heterocycles are often used as bioisosteres for more flexible and metabolically labile groups like esters and amides, improving pharmacokinetic properties while maintaining key binding interactions. researchgate.net

Studies on other conformationally constrained amino acid and peptide analogs have consistently shown that restricting the backbone, for instance by incorporating cyclic structures, can lead to significant gains in binding energy and biological activity. researchgate.netacs.org

Biological Interactions and Mechanistic Studies in in Vitro and Cell Based Systems

Enzymatic Inhibition Profiles of (S)-2-Amino-3-hydroxypropanehydrazide Derivatives

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes involved in crucial cellular processes, from glucose metabolism in cancer cells to the virulence mechanisms of pathogenic bacteria.

Certain serine hydrazide analogs, such as benserazide (B1668006), have demonstrated promising inhibitory activity against Hexokinase 2 (HK2). HK2 is a key enzyme in the glycolytic pathway and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. The inhibitory mechanism of these analogs is thought to involve the N-acyl rest of serine and a 2,3,4-trihydroxybenzaldehyde (B138039) fragment, which are common structural features in potent HK2 inhibitors.

A significant area of investigation has been the targeting of bacterial virulence factors to combat infections without inducing widespread resistance. The Type IV pili (T4P) assembly ATPase, PilB, is essential for bacterial motility and adhesion, making it a prime target for anti-virulence therapeutics. A structure-activity relationship study of benserazide derivatives, which are analogs of this compound, has led to the identification of potent PilB inhibitors. In this study, this compound dihydrochloride (B599025) was synthesized as a key intermediate. nih.gov The research identified that specific structural features, such as bis-hydroxyl groups on the ortho position of an aryl ring and a rigid imine, significantly improved the inhibitory potency against PilB. nih.gov One particular derivative, 11c , emerged as a highly potent PilB inhibitor. nih.gov

Table 1: Inhibitory Activity of Benserazide Derivative 11c against PilB

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 11c | PilB | 580 |

A critical aspect of developing targeted inhibitors is ensuring their selectivity for the intended target over other similar enzymes to minimize off-target effects. In the study of PilB inhibitors derived from benserazide, the selectivity of the most potent compound, 11c , was assessed against an unrelated ATPase, apyrase. The results demonstrated that 11c was selective for PilB, highlighting the potential for developing highly specific anti-virulence agents based on the serine hydrazide scaffold. nih.gov

Investigation of Antimicrobial and Antibiofilm Activities of Derivatives

Beyond enzymatic inhibition, derivatives of hydrazides and hydrazones have been extensively studied for their broad-spectrum antimicrobial and antibiofilm properties.

Hydrazide-hydrazone derivatives have shown considerable promise as antimicrobial agents, with activity against a wide range of pathogens, including those resistant to conventional antibiotics. nih.gov For instance, certain pyrimidine (B1678525) derivatives incorporating a hydrazide-hydrazone moiety have exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds showing greater potency than ampicillin. nih.gov Furthermore, these compounds have demonstrated efficacy against multidrug-resistant clinical isolates of K. pneumoniae and methicillin-resistant S. aureus (MRSA). nih.gov

In the realm of antifungal research, hydrazine-based compounds have been identified with potent activity against Candida albicans, a common cause of fungal infections. researchgate.net Notably, some of these compounds were effective against clinical isolates of C. albicans that are resistant to fluconazole (B54011) and caspofungin. researchgate.netnih.gov This suggests that the hydrazide scaffold could be a valuable starting point for the development of new antifungal drugs to combat resistant fungal infections. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. frontiersin.org Consequently, inhibiting QS is an attractive strategy for controlling bacterial infections. frontiersin.org

While direct studies on this compound derivatives are limited in this area, the broader class of hydrazone derivatives has been investigated for anti-biofilm and anti-QS activities. For example, certain pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the ability to inhibit biofilm formation in both S. aureus and P. aeruginosa. nih.gov Similarly, tetrazine derivatives linked to a benzothiazole (B30560) moiety have been shown to prevent biofilm formation and exhibit anti-quorum sensing activity by inhibiting violacein (B1683560) production. nih.govbiorxiv.org These findings suggest that the hydrazone functional group, which can be incorporated into derivatives of this compound, has the potential to modulate these crucial bacterial processes.

Exploration of Biochemical Pathway Modulation by Hydrazide Compounds

Hydrazide derivatives represent a versatile class of compounds that have been extensively studied for their interactions with various biological systems. Their ability to modulate biochemical pathways often stems from their capacity to act as enzyme inhibitors, interact with cellular macromolecules, and participate in bioorthogonal reactions. This section explores the modulation of biochemical pathways by hydrazide compounds in in vitro and cell-based systems, drawing on detailed research findings.

The core chemical feature of hydrazides, the R-C(=O)NHNH2 moiety, allows for a range of interactions. The lone pair of electrons on the terminal nitrogen atom confers nucleophilic properties, enabling reactions with electrophilic species such as aldehydes and ketones to form stable hydrazone linkages. thermofisher.comoup.com This reactivity is fundamental to their role in bioconjugation and as probes for studying biological processes. thermofisher.comnih.gov Furthermore, the hydrazide group can coordinate with metal ions present in the active sites of metalloenzymes, contributing to their inhibitory activity. mdpi.com

In vitro studies have demonstrated that the metabolic activation of certain hydrazine (B178648) derivatives can lead to the generation of reactive free radical species. nih.gov These radicals can subsequently interact with and modify cellular components like proteins and nucleic acids, potentially leading to alterations in cellular signaling and function. nih.gov The biotransformation of hydrazines is often catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov

A significant aspect of the biochemical modulation by hydrazide compounds is their role as enzyme inhibitors. The structural diversity of synthetic hydrazide-hydrazone derivatives allows for the fine-tuning of their inhibitory potency and selectivity against a wide array of enzymatic targets.

Interactive Data Table: Enzyme Inhibition by Hydrazide Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Chiral Hydrazide-Hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 3b showed the best inhibition against AChE, while compound 3d was most active against BChE. Compound 3d also showed good activity against tyrosinase and urease. | nih.gov |

| 1-Substituted-2-phenylhydrazones | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | Compounds 2a and 2b were potent and reversible-competitive inhibitors of hMAO-A. | nih.gov |

| Nicotinic Hydrazide Derivatives | Carbonic Anhydrases (hCA I, hCA II), AChE, BChE | Compound 8 was the most active inhibitor against hCA I and II. Compound 12 was the most potent inhibitor of AChE and BChE. | acs.org |

| 4-Hydroxybenzhydrazide (B196067) Derivatives | Laccase | Seven derivatives exhibited micromolar activity with a competitive type of inhibition. The presence of a slim salicylic (B10762653) aldehyde framework was pivotal for stabilization in the substrate docking site. | mdpi.com |

| Various Hydrazide Derivatives | Peroxidase | 6-Amino nicotinic hydrazide, 6-Amino-5-bromo nicotinic hydrazide, 2-Amino-5-hydroxy benzohydrazide (B10538), and 4-Amino-3-hydroxy benzohydrazide showed inhibitory effects on turnip peroxidase. | aip.org |

The mechanism of enzyme inhibition by hydrazide compounds can be either reversible or irreversible. nih.gov Reversible inhibition often involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme's active site. mdpi.com In contrast, irreversible inhibition typically involves the formation of a stable covalent bond between the inhibitor and a crucial amino acid residue in the active site. nih.gov For instance, some hydrazide-based MAO inhibitors cause irreversible inhibition by forming a covalent bond with the flavin coenzyme. nih.gov

The structural features of hydrazide derivatives play a critical role in determining their inhibitory profile. For example, in a study of laccase inhibitors, the presence of a phenyl and bulky tert-butyl substituents in the salicylic aldehyde fragment of 4-hydroxybenzhydrazide derivatives favored strong interaction with the substrate-binding pocket. mdpi.com Similarly, for nicotinic hydrazide derivatives, specific substitutions on the aromatic rings were found to be crucial for potent inhibition of carbonic anhydrases and cholinesterases. acs.org

It is important to note that while the focus of this section is on the general class of hydrazide compounds, the specific biological activity of this compound would be dependent on its unique three-dimensional structure and how it interacts with specific biological targets. The presence of the amino and hydroxyl groups in its structure suggests potential for specific hydrogen bonding interactions within an enzyme's active site.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within the molecule. For (S)-2-Amino-3-hydroxypropanehydrazide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the chemical environments of the hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The structure of this compound contains several distinct proton environments. The protons of the primary amine (-NH2), the hydroxyl group (-OH), and the hydrazide group (-NHNH2) are exchangeable and would appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. The protons on the carbon backbone—the methine proton (CH), and the two diastereotopic methylene (B1212753) protons (CH2)—would exhibit characteristic multiplicities due to spin-spin coupling.

Based on the structure, the following signals would be anticipated in a ¹H NMR spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H on C2 (-CH) | 3.5 - 4.0 | Doublet of doublets (dd) | Coupled to the two diastereotopic protons on C3. |

| H's on C3 (-CH2) | 3.7 - 4.2 | Two separate multiplets | These protons are diastereotopic due to the adjacent chiral center at C2, resulting in distinct chemical shifts and coupling patterns. |

| Hydroxyl (-OH) | Variable (Broad) | Singlet (s) | Chemical shift is highly dependent on solvent and concentration. |

| Amine (-NH2) | Variable (Broad) | Singlet (s) | Chemical shift is highly dependent on solvent and concentration. |

| Hydrazide (-NHNH2) | Variable (Broad) | Two separate singlets (s) | The two protons on the terminal nitrogen and the single proton on the adjacent nitrogen may appear as distinct broad signals. |

Note: The table presents expected values based on typical chemical shifts for similar functional groups. Specific experimental data for this compound is not widely published.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-N, C-O). The this compound molecule possesses three distinct carbon atoms in its backbone.

The expected chemical shifts in the ¹³C NMR spectrum provide a map of the carbon skeleton, confirming the connectivity of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C1, -C=O) | 170 - 175 | The carbonyl carbon of the hydrazide group is typically found in this downfield region. |

| Methine (C2, -CH(NH2)) | 50 - 60 | This carbon is attached to the primary amine group. |

| Methylene (C3, -CH2OH) | 60 - 70 | This carbon is attached to the hydroxyl group. |

Note: The table presents expected values based on typical chemical shifts for similar functional groups. Specific experimental data for this compound is not widely published.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. lgcstandards.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions for analysis. For this compound, HRMS can confirm its molecular formula, C3H9N3O2. kmpharma.in

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. This provides valuable structural information by revealing how the molecule breaks apart under controlled conditions. Plausible fragmentation pathways for the protonated molecule [M+H]⁺ would include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), or the cleavage of the carbon-carbon bond, yielding fragments that can be correlated back to the parent structure.

| Parameter | Value | Reference |

| Molecular Formula | C3H9N3O2 | kmpharma.in |

| Average Molecular Weight | 119.124 g/mol | chemspider.com |

| Monoisotopic Mass | 119.069477 Da | chemspider.com |

| Accurate Mass (Hydrochloride Salt) | 155.0462 Da | lgcstandards.com |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) Spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine & Hydrazide) | Stretching | 3100 - 3500 (Medium-Sharp) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I band of Hydrazide) | Stretching | 1630 - 1680 (Strong) |

| N-H (Amine & Hydrazide) | Bending | 1550 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Note: This table represents expected absorption ranges for the indicated functional groups. An experimental spectrum would be necessary for definitive peak assignment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis to determine the purity of drug substances and to quantify impurities. As this compound is a known impurity of Benserazide (B1668006), established HPLC methods are available for its detection and quantification. google.compatsnap.com

Reversed-phase HPLC is the most common mode used for this analysis. In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

| Parameter | Conditions | Reference |

| Chromatographic Column | Ultimate AQ C18 (4.6 x 250 mm, 5 µm) or Phenomenex Luna C8 (4.6 x 250 mm, 5 µm) | patsnap.com, |

| Mobile Phase A | Aqueous solution of sodium heptanesulfonate and potassium dihydrogen phosphate (B84403), pH adjusted to 2.0 - 7.0 | google.com, patsnap.com |

| Mobile Phase B | Methanol (B129727) or Acetonitrile | google.com, |

| Elution Mode | Gradient Elution | |

| Flow Rate | 1.0 - 1.3 mL/min | patsnap.com, |

| Column Temperature | 30 °C | patsnap.com |

| Detection Wavelength | 210 nm or 220 nm | patsnap.com, digitellinc.com |

Determining the enantiomeric purity is crucial for any chiral compound. Chiral HPLC is specifically designed to separate enantiomers, which are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a compound like this compound, which is structurally similar to the amino acid serine, methods developed for the chiral separation of underivatized amino acids are highly applicable. nih.govsigmaaldrich.com CSPs based on crown ethers or macrocyclic glycopeptides (like teicoplanin) are particularly effective. sigmaaldrich.comchromatographyonline.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, allowing for their resolution.

| Parameter | Conditions | Reference |

| Chromatographic Column | ChiroSil® SCA(-) (crown-ether CSP) or Astec® CHIROBIOTIC® T (teicoplanin-based CSP) | chromatographyonline.com, sigmaaldrich.com |

| Mobile Phase | e.g., 84% Methanol / 16% Water with 5 mM Perchloric Acid | chromatographyonline.com |

| Principle | The primary amine and chiral center of the analyte interact with the chiral stationary phase, forming diastereomeric complexes with different stabilities, resulting in differential retention. | chromatographyonline.com, sigmaaldrich.com |

| Detection | UV or Mass Spectrometry (MS) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores—functional groups that absorb light in the UV or visible range. In this compound, the primary chromophore is the hydrazide functional group (-CONHNH₂). The absorption of UV light by this molecule is primarily due to n→π* electronic transitions.

The non-bonding electrons (n) on the nitrogen and oxygen atoms of the hydrazide group can be excited to a higher energy anti-bonding π* orbital. The carbonyl group (C=O) within the hydrazide structure is the key component of the chromophore. The amino (-NH₂) and hydroxyl (-OH) groups attached to the propane (B168953) backbone act as auxochromes. These groups, through their non-bonding electrons, can influence the absorption maximum (λmax) and the molar absorptivity (ε) of the primary chromophore, often causing a slight bathochromic shift (shift to longer wavelength).

While specific spectral data for this compound is not prominently available in foundational literature, analysis of structurally related amino acid hydrazides and hydrazones provides insight into its expected UV-Vis absorption characteristics. For instance, hydrazones synthesized from amino acids exhibit strong absorption bands that are informative for characterization. mdpi.com The peptide bond in proteins, which is structurally similar to the amide portion of the hydrazide, has a strong absorption around 190 nm and a weaker absorption between 210 and 220 nm. nih.gov The hydrazide moiety is expected to absorb in a similar region of the far-UV spectrum.

The table below presents UV-Vis absorption data for several related hydrazone compounds, illustrating the typical spectral ranges for molecules containing the C=O-N-N moiety. These compounds, while more complex due to additional aromatic rings, demonstrate the characteristic absorption properties of this class of molecules.

| Compound Derivative | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| Phenylalanine Thiosemicarbazone Derivative | Acetonitrile (ACN) | 316 | 4.21 | mdpi.com |

| Phenylalanine Hydrazone Derivative 1 | Acetonitrile (ACN) | 325 | 4.24 | mdpi.com |

| Phenylalanine Hydrazone Derivative 2 | Acetonitrile (ACN) | 359 | 4.28 | mdpi.com |

Based on these related structures, this compound is predicted to exhibit a primary absorption peak in the far-UV region, likely below 230 nm, corresponding to the n→π* transition of the hydrazide chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a complex mixture. For a compound like this compound, GC-MS analysis presents specific challenges and requirements due to the molecule's inherent properties.

The presence of multiple polar functional groups—amino (-NH₂), hydroxyl (-OH), and hydrazide (-CONHNH₂)—makes the compound non-volatile and thermally labile. Direct injection onto a GC column would result in poor chromatographic performance and potential degradation. Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. sigmaaldrich.comnih.gov Derivatization replaces the active, polar hydrogens on the functional groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. sigmaaldrich.com Common derivatization reagents for amino acids and related polar compounds include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net

Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them, typically through electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a derivatized this compound would show a molecular ion peak (M⁺) corresponding to the mass of the entire derivatized molecule. This molecular ion would then undergo fragmentation, breaking at predictable points to yield a series of smaller fragment ions. nih.gov The fragmentation pattern is highly reproducible and is used to elucidate the structure of the parent molecule. For amino acid derivatives, common fragmentation pathways include the loss of the carboxyl group or characteristic losses from the silylating agent itself (e.g., loss of a methyl group, M-15, or a tert-butyl group, M-57, for TBDMS derivatives). sigmaaldrich.com

The table below outlines potential characteristic fragments that could be expected from a silylated derivative of this compound during EI-MS analysis. The exact m/z values would depend on the specific derivatizing agent used and the number of active hydrogens replaced.

| Fragment Description | Plausible Origin of Fragment | Significance in Identification |

|---|---|---|

| Molecular Ion (M⁺) | The intact, ionized derivatized molecule. | Confirms the molecular weight of the analyte derivative. |

| [M - CH₃]⁺ | Loss of a methyl group from a silyl (B83357) derivatizing agent (e.g., TMS or TBDMS). | A very common fragment for silylated compounds, helps confirm the derivatization. sigmaaldrich.com |

| [M - C₄H₉]⁺ | Loss of a tert-butyl group from a TBDMS derivatizing agent. | Characteristic fragment confirming the use of TBDMS for derivatization. sigmaaldrich.com |

| Fragment from C-C bond cleavage | Cleavage of the bond between C2 and C3, separating the hydroxymethyl group. | Provides information about the carbon backbone structure. |

| Fragment from C-N bond cleavage | Cleavage of the amide C-N bond or the hydrazide N-N bond. | Helps to identify the hydrazide functional group. nih.gov |

| [M - CO-O-Si(R)₃]⁺ | Loss of the derivatized carboxyl group. | A common fragmentation pattern for derivatized amino acids. sigmaaldrich.com |

This combination of chromatographic separation and mass-based detection makes GC-MS an indispensable tool for the unambiguous identification and quantification of this compound in complex sample matrices. nih.govvu.nl

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.idnih.gov This method is widely employed in drug discovery to predict how a ligand, such as (S)-2-Amino-3-hydroxypropanehydrazide, might interact with the binding site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

The primary goal of molecular docking is to identify the most stable binding pose and estimate the binding free energy, which indicates the strength of the interaction. unar.ac.id For this compound, docking simulations would be used to screen potential protein targets and elucidate the molecular basis of its activity. Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the target's binding pocket. ijpsonline.com

For instance, docking this compound into the active site of a hypothetical enzyme, such as a metallo-aminopeptidase, could reveal crucial interactions. The hydroxyl, amino, and hydrazide groups of the compound are capable of forming multiple hydrogen bonds, which would be critical for binding affinity and specificity. nih.gov The results of such a simulation are often summarized in a table detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| This compound | Metallo-aminopeptidase | -7.5 | Asp255, Glu278, His350 | Val352, Pro354 |

| This compound | Serine Protease | -6.8 | Gly193, Ser195 | Phe41, Trp215 |

| This compound | Kinase | -8.1 | Thr88, Asp145 | Leu15, Val23, Ala45 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics in a simulated physiological environment. mdpi.com This provides a more realistic and dynamic view of the interaction compared to the static picture offered by docking. nih.gov

An MD simulation of the this compound-target complex would involve placing it in a simulation box with water molecules and ions to mimic cellular conditions. The simulation then calculates the trajectory of every atom over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.govmdpi.com

Key analyses performed on the resulting trajectories include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of the complex over time. A stable RMSD suggests a stable binding pose. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. nih.gov Advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy with greater accuracy than docking scores alone. nih.govbrieflands.com

Table 2: Illustrative Data from a Molecular Dynamics Simulation

| Simulation System | Average RMSD (Å) | Key Residue RMSF (Å) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) |

| Target Protein (Apo) | 1.8 | 1.2 (Loop region) | N/A |

| Protein + this compound | 2.1 (stable) | 0.9 (Binding site) | -35.7 |

Note: This table presents hypothetical data to illustrate the outputs of an MD simulation study.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. indexcopernicus.com DFT can provide detailed insights into the geometry, electronic structure, and reactivity of this compound. sciforum.netmdpi.com These calculations are fundamental to understanding the molecule's intrinsic properties, which govern its interactions and chemical transformations.

For this compound, DFT calculations can be used to determine its optimized three-dimensional structure, bond lengths, and angles. indexcopernicus.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. semanticscholar.org

Other properties that can be calculated include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Mulliken atomic charges provide a quantitative measure of the partial charge on each atom. indexcopernicus.com Such studies on the related amino acid serine have shown that these computational methods can effectively evaluate chemical reactivity. sciforum.netmdpi.com

Table 3: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₃H₉N₃O₂ | --- |

| Molecular Weight | 119.12 g/mol | --- |

| Topological Polar Surface Area (TPSA) | 101.37 Ų | ChemScene chemscene.com |

| XlogP | -2.8 | PubChemLite uni.lu |

| HOMO Energy | (Illustrative) -9.5 eV | DFT Calculation |

| LUMO Energy | (Illustrative) 2.1 eV | DFT Calculation |

| HOMO-LUMO Gap | (Illustrative) 11.6 eV | DFT Calculation |

Note: HOMO/LUMO data are illustrative, representing typical outputs from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. vjst.vn A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., inhibitory constant, Ki) would be required. vjst.vn For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., steric, electronic, hydrophobic). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed activity. vjst.vn

The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q² or R²cv). nih.gov A robust model can then be used to predict the activity of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test. mdpi.com

Table 4: Hypothetical QSAR Data for this compound Derivatives

| Compound | R-Group Substitution | LogP (Descriptor) | Molar Refractivity (Descriptor) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | -2.70 | 28.5 | 5.2 | 5.3 |

| 2 | -CH₃ | -2.25 | 33.1 | 5.8 | 5.7 |

| 3 | -Phenyl | -0.60 | 48.2 | 6.5 | 6.6 |

| 4 | -Cl | -2.01 | 33.4 | 6.1 | 6.0 |

Note: This table is a fictional representation to illustrate the components of a QSAR study.

In Silico Screening and Design of Novel Derivatives

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. brieflands.comsemanticscholar.org This approach can be used to find new potential applications for this compound or to identify novel scaffolds that could be modified to mimic its activity.

Furthermore, the structural insights gained from molecular docking and QSAR studies can be used for the rational design of novel derivatives of this compound with improved properties. mdpi.com For example, if a docking study reveals an unoccupied hydrophobic pocket in the target's active site, a medicinal chemist could design a derivative with a suitable hydrophobic group to fill that pocket, potentially increasing binding affinity. mdpi.compensoft.net

This structure-based drug design process is iterative. Newly designed derivatives are first evaluated in silico by docking them into the target protein and using QSAR models to predict their activity. The most promising candidates are then synthesized and tested experimentally. This cycle of design, computational evaluation, synthesis, and testing accelerates the discovery of new and more effective therapeutic agents. mdpi.commdpi.com

Non Biological Research Applications and Emerging Areas

Utilization in Materials Science: Additive for Perovskite Solar Cells

While direct studies on the use of (S)-2-Amino-3-hydroxypropanehydrazide in perovskite solar cells (PSCs) are not extensively documented in publicly available research, the known benefits of incorporating amino acids and their derivatives as additives in perovskite films suggest a strong potential for its application in this area. Perovskite solar cells are a promising photovoltaic technology, but their stability and efficiency can be hampered by defects in the perovskite crystal structure and the propensity for degradation.

Table 1: Potential Benefits of Amino Acid-Based Additives in Perovskite Solar Cells

| Feature | Potential Benefit |

| Defect Passivation | Reduction of charge traps and recombination centers. |

| Improved Crystallinity | Enhancement of the perovskite film quality. |

| Enhanced Stability | Increased resistance to moisture and thermal degradation. |

| Improved Efficiency | Higher power conversion efficiency and open-circuit voltage. |

The chirality of this compound could also introduce interesting properties, potentially influencing the orientation of the perovskite crystals or inducing chiral properties in the perovskite layer itself, which could have implications for chiroptical applications. Further research is warranted to explore the specific effects of this compound as an additive in various perovskite formulations.

Application as a Chiral Derivatizing Reagent in Analytical Chemistry

The enantioselective analysis of chiral molecules is of paramount importance in many areas of science, including pharmacology and environmental analysis. Chiral derivatizing agents (CDAs) are employed to convert a pair of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques such as high-performance liquid chromatography (HPLC).

This compound possesses the key features of a potential chiral derivatizing reagent. Its stereogenic center provides the necessary chirality for the formation of diastereomers. The hydrazide functional group is known to react readily and specifically with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is often rapid and proceeds under mild conditions.

Therefore, this compound could be utilized for the chiral resolution of racemic aldehydes and ketones. The resulting diastereomeric hydrazones would exhibit different physical properties, allowing for their separation on a non-chiral stationary phase. The presence of the amino and hydroxyl groups could also be exploited for further derivatization to enhance detectability, for example, by attaching a chromophore or fluorophore.

Table 2: Potential Applications of this compound as a Chiral Derivatizing Reagent

| Analyte Class | Derivatization Reaction | Separation Technique |

| Chiral Aldehydes | Hydrazone formation | HPLC, GC |

| Chiral Ketones | Hydrazone formation | HPLC, GC |

While specific applications of this compound as a CDA are not yet reported, the synthesis and successful application of other chiral hydrazine (B178648) reagents for the separation of carbonyl compounds have been documented, supporting the feasibility of this approach. nih.gov

Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The structural features of this compound make it a valuable chiral building block for the synthesis of more complex organic molecules. The presence of multiple, distinct functional groups allows for a variety of chemical transformations to be performed selectively at different positions.

The racemic form, DL-Serine hydrazide, is known to be used as a reagent in the preparation of Benserazide (B1668006), a peripherally acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease. chemicalbook.com This highlights the utility of the serine hydrazide scaffold in the synthesis of pharmaceutically active compounds.

As a chiral molecule, the enantiomerically pure this compound can be used to introduce a specific stereocenter into a target molecule. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases. The hydroxyl group can be protected, oxidized, or converted into a leaving group for substitution reactions. The hydrazide moiety is particularly versatile and can participate in a range of reactions, including the formation of heterocycles such as pyrazoles, pyridazines, and oxadiazoles (B1248032). These heterocyclic motifs are prevalent in many biologically active compounds.

The synthesis of various amino acid-hydrazide derivatives has been reported, underscoring their importance as intermediates in the preparation of novel compounds with potential biological activities. mdpi.comresearchgate.net

Theoretical Contributions to Agrochemical Development via Biochemical Pathway Modification

The development of new agrochemicals often involves the design of molecules that can selectively interfere with specific biochemical pathways in weeds, pests, or pathogens, while having minimal impact on the crop plant and the environment. Amino acid metabolism is a common target for herbicides and fungicides because many of these pathways are essential for the survival of the target organism and are not present in animals.

Amino acid derivatives and analogues can act as enzyme inhibitors or disrupt metabolic regulation. nih.govresearchgate.net For instance, a molecule that mimics a natural amino acid could bind to the active site of an enzyme and block its function.

Theoretically, this compound, as a derivative of serine, could be investigated for its potential to interfere with serine metabolism or other related pathways. The hydrazide group could also react with enzymatic cofactors that contain carbonyl groups, such as pyridoxal (B1214274) phosphate (B84403) (PLP), which is a crucial cofactor for many enzymes involved in amino acid metabolism. By modifying the structure of this compound, it might be possible to design selective inhibitors of enzymes in undesirable organisms. Furthermore, understanding how plants can be engineered to synthesize novel amino acid derivatives could open up new avenues for developing crops with enhanced nutritional value or resistance to pests. nih.govnewswise.com

Future Directions in the Development of Chemical Probes and Tools for Biological Research

Chemical probes are powerful tools used to study biological processes in their native environment. These molecules are designed to interact with specific biomolecules, such as proteins or enzymes, and report on their presence, activity, or localization through a detectable signal, often fluorescence.

The hydrazine functional group is a valuable component in the design of chemical probes. biorxiv.orgnih.govacs.org Its nucleophilicity allows it to react with and label specific sites on proteins, such as those containing reactive carbonyl groups, which can be generated through oxidative stress or as part of an enzyme's catalytic cycle. Hydrazine-based probes have been developed to profile enzyme activity and to detect reactive oxygen species.

This compound could serve as a scaffold for the development of new chemical probes. ontosight.ai The amino group provides a convenient handle for the attachment of a reporter group, such as a fluorophore, while the hydrazide moiety can act as the reactive "warhead" for targeting specific biomolecules. The chirality of the molecule could be exploited to develop probes that selectively interact with one enantiomer of a chiral biomolecule or a specific conformation of a protein. The development of such probes could provide new insights into the roles of various enzymes and metabolic pathways in health and disease. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.